molecular formula C10H11NO5S B3388687 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 885532-14-9

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B3388687
CAS No.: 885532-14-9
M. Wt: 257.27 g/mol
InChI Key: JPLWTCNEAYJRLQ-UHFFFAOYSA-N
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Description

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound with the CAS Registry Number 885532-14-9 . It has a molecular formula of C 10 H 11 NO 5 S and a molecular weight of 257.26 g/mol . The compound is characterized by a benzopyran core structure substituted with a sulfamoyl group at the 6-position and a carboxylic acid group at the 3-position . While the specific research applications of this exact compound are not detailed in the available literature, related 3,4-dihydro-2H-1-benzopyran (chroman) carboxylic acid derivatives have been investigated for their potential as leukotriene antagonists, which are relevant in inflammatory disease research . Other analogs within the benzopyran chemical class have also been explored as potassium channel openers with coronary vasodilatory activity . Researchers may find value in this compound as a building block for medicinal chemistry or as a starting point for developing novel bioactive molecules. Please handle this material with care. Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfamoyl-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWTCNEAYJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174279
Record name 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885532-14-9
Record name 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885532-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with sulfamoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its structural analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents/R-Groups Key Properties/Applications
This compound 885532-14-9 C₁₀H₁₁NO₅S 257.26 -SO₂NH₂ (position 6), -COOH (position 3) High polarity due to sulfamoyl group; potential enzyme inhibitor
6-Methoxychroman-3-carboxylic acid 943322-87-0 C₁₁H₁₂O₄ 208.21 -OCH₃ (position 6), -COOH (position 3) Increased lipophilicity; used in chiral synthesis
3-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride 2094650-63-0 C₁₂H₁₆ClNO₃ 257.72 -N(CH₃)₂ (position 3), hydrochloride salt Enhanced solubility in aqueous media; basic amino group
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ 180.16 3,4-dihydroxyphenyl, acrylic acid Antioxidant properties; dietary supplement
Piperochromanoic acid 110979-03-8 C₂₂H₂₈O₄ 356.46 Aliphatic chain substituent, methylidene Lipophilic; potential membrane interaction

Functional Group Impact on Properties

  • Sulfamoyl vs. Methoxy : The sulfamoyl group in this compound enhances hydrogen-bonding capacity and aqueous solubility compared to the methoxy group in 6-methoxychroman-3-carboxylic acid. This makes the former more suitable for targeting polar binding sites in enzymes .
  • Amino vs. Hydroxyl: The dimethylamino group in 3-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid hydrochloride introduces basicity, improving solubility in acidic environments. This contrasts with caffeic acid’s phenolic hydroxyl groups, which confer antioxidant activity but lower stability under oxidative conditions .

Research Findings and Data Gaps

  • Synthetic Accessibility : The 6-sulfamoyl derivative is listed as discontinued in commercial catalogs (e.g., CymitQuimica), indicating challenges in synthesis or stability .
  • Verification via independent sources is advised .

Biological Activity

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 885532-14-9) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. A common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with sulfamoyl chloride under basic conditions. The synthetic route can be optimized for yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-Cancer Activity

A study evaluated the impact of related benzopyran derivatives on the invasion and metastasis of cancer cells. The findings suggested that modifications at the 6-position could enhance biological activity without compromising efficacy . This points to the potential of 6-sulfamoyl derivatives in cancer treatment.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. The sulfamoyl group appears to interact with enzyme active sites, leading to reduced enzyme activity and subsequent anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects is linked to its structural features:

  • Sulfamoyl Group : This functional group enhances solubility and facilitates interactions with biological targets.
  • Benzopyran Core : The aromatic structure may contribute to the compound's ability to modulate biological pathways related to inflammation and microbial resistance.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
6-Fluoro-3,4-dihydro-2H-1-benzopyranStructureModerate antimicrobial properties
Ethyl 6-Fluoro-3,4-dihydro-2H-1-benzopyranStructureLower anti-cancer efficacy compared to sulfamoyl derivative

The presence of the sulfamoyl group in 6-sulfamoyl compounds imparts distinct chemical properties that enhance their biological activities compared to fluorinated counterparts.

Case Studies

Recent studies have focused on the structure–activity relationship (SAR) of benzopyran derivatives:

  • Study on Cancer Cell Invasion : The efficacy of various substitutions at the 6-position was evaluated in HT 1080 fibrosarcoma cells, demonstrating that certain modifications could significantly reduce invasive behavior without loss of potency .
  • Antimicrobial Efficacy : A comparative analysis highlighted that compounds with a sulfamoyl group showed enhanced activity against resistant bacterial strains compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid?

The compound is typically synthesized via a multi-step procedure involving:

  • Acyl chloride formation : Reacting 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid with thionyl chloride to generate the reactive acyl chloride intermediate .
  • Coupling reactions : The acyl chloride is coupled with substituted phenols (e.g., 3-iodophenol) in the presence of pyridine to form ester derivatives. Reaction conditions (e.g., 8–12 hours at room temperature or reflux) influence yield and purity .
  • Purification : Sequential recrystallization in solvents like DMF, methanol, or CHCl3 removes impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups like lactone (C=O, ~1720 cm⁻¹), ester (C=O, ~1770 cm⁻¹), and aromatic C-H stretches (~3068 cm⁻¹) .
  • ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–9.3 ppm, methylene groups at δ 4.1–5.2 ppm). Substituents like halogens or alkyl chains shift peaks predictably .
  • Elemental analysis : Validates empirical formulas (e.g., C16H8NO6I for iodinated derivatives) .

Q. What solvents are suitable for its purification and crystallization?

Common solvents include:

  • DMF : Dissolves polar intermediates but requires charcoal treatment to remove colored impurities .
  • Methanol/ethanol : Used for recrystallization of acid derivatives, particularly after HCl-mediated deprotection steps .
  • CHCl3/petroleum ether mixtures : Ideal for non-polar ester derivatives, enabling high-purity precipitates .

Q. What are the key functional groups influencing reactivity?

  • Sulfamoyl group (-SO2NH2) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .
  • Carboxylic acid (-COOH) : Enables salt formation (e.g., with NaHCO3) for improved solubility in aqueous media .
  • Lactone ring : Stabilizes the chromene core but can hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized?

  • Stoichiometric adjustments : Use 2.2 equivalents of coupling agents (e.g., 3-bromophenol) to drive reactions to completion .
  • Temperature control : Reflux in CHCl3 (e.g., 18 hours) maximizes intermediate stability while minimizing side reactions .
  • Workup modifications : Washing organic layers with 0.1 N HCl removes unreacted pyridine, improving purity before crystallization .

Q. How to resolve contradictions in spectroscopic data for derivatives?

  • Variable substituent effects : Electron-withdrawing groups (e.g., -Br) deshield aromatic protons, shifting NMR peaks upfield (e.g., δ 7.33 ppm for 3-bromophenyl derivatives vs. δ 7.60 ppm for iodinated analogs) .
  • Crystallographic validation : Compare experimental IR/NMR with computational models (e.g., DFT) to confirm assignments .

Q. What structure-activity relationships (SAR) are observed in biological assays?

  • Substituent position : 3-Bromo or 3-fluoro phenyl esters exhibit enhanced antimicrobial activity compared to unsubstituted analogs, likely due to increased lipophilicity .
  • Alkyl chain length : Longer acyloxy groups (e.g., valeryl vs. propionyl) improve membrane permeability but reduce solubility, requiring formulation adjustments .

Q. What computational methods predict its stability and degradation pathways?

  • Molecular dynamics (MD) simulations : Model hydrolysis of the lactone ring under physiological pH, identifying vulnerable bonds .
  • Density functional theory (DFT) : Calculate bond dissociation energies to prioritize synthetic routes with minimal degradation .

Q. How does the compound degrade under varying storage conditions?

  • Thermal degradation : Heating above 260°C leads to decarboxylation, confirmed by loss of COOH IR peaks (~1689 cm⁻¹) .
  • Photolytic stability : Store in amber vials at 4°C to prevent UV-induced cleavage of the sulfamoyl group .

Q. How to characterize and mitigate byproduct formation during synthesis?

  • HPLC-MS tracking : Identify chlorinated byproducts (e.g., from excess SOCl2) using reverse-phase C18 columns and electrospray ionization .
  • Alternative reagents : Replace thionyl chloride with DCC/DMAP for milder acyl chloride generation, reducing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Reactant of Route 2
6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

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